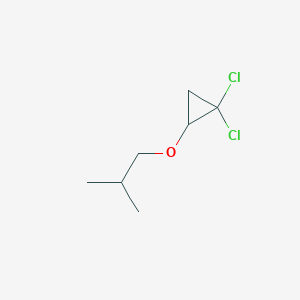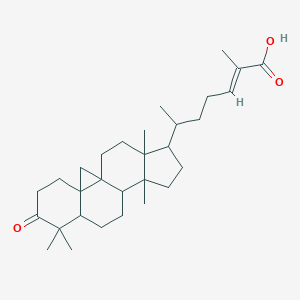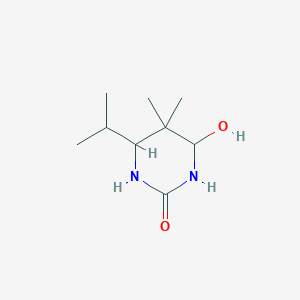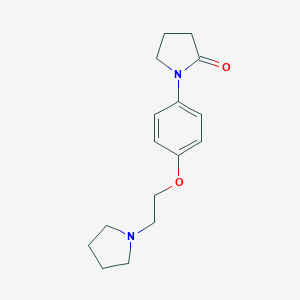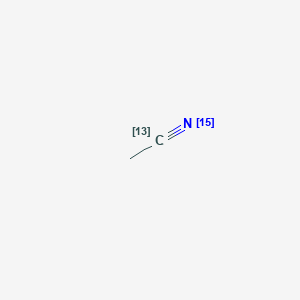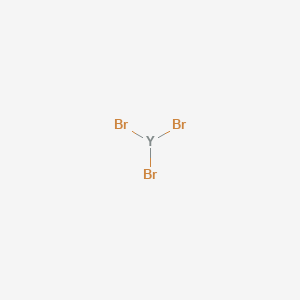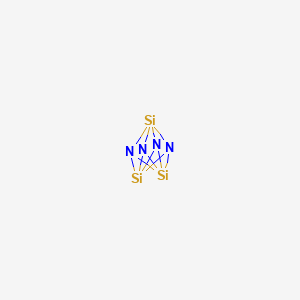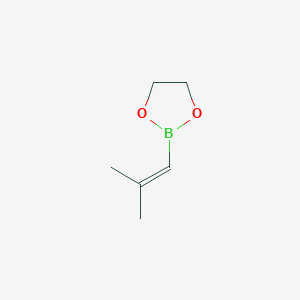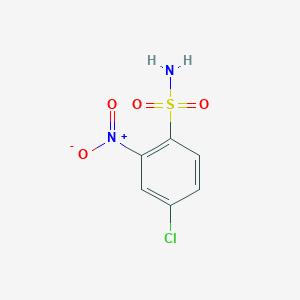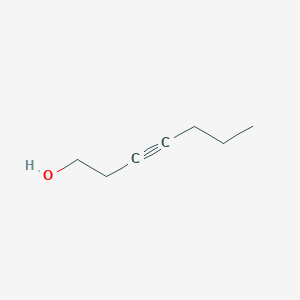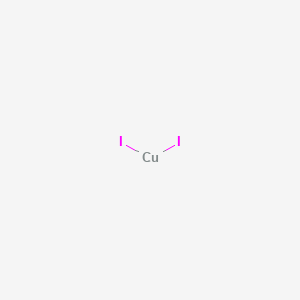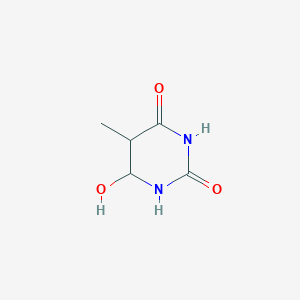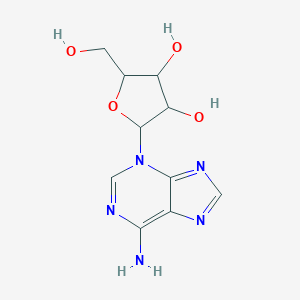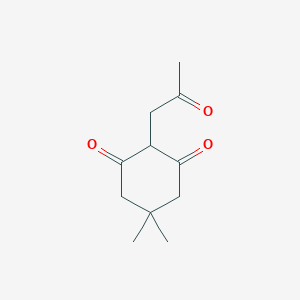
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
概要
説明
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H16O3 . It usually comes in the form of a yellow crystal .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is represented by the formula C11H16O3 . The InChI code for this compound is 1S/C11H16O3/c1-7(12)4-8-9(13)5-11(2,3)6-10(8)14/h8H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is stable under ambient conditions and soluble in water, as well as ethanol and methanol . It has a boiling point range of 147 - 150°C (420 - 423 K), at which point it decomposes .科学的研究の応用
Crystal Structure Analysis : 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione has been studied for its crystal structure, which is useful in understanding molecular conformations and interactions. It forms chains in the crystal via hydrogen bonding (Martínez, Hernández-Ortega, Triana, & Camacho, 2009).
Synthesis of Enamine Derivatives : This compound is used in the synthesis of exocyclic enamine derivatives, showcasing its utility in organic synthesis (Khlebnikova, Isakova, & Lakhvich, 2011).
Formation of Butenolide Derivatives : It behaves uniquely in Michael additions to nitro-olefins, leading to the formation of novel butenolide derivatives with 2-hydroxyimino-substituent (Ansell, Moore, & Nielsen, 1971).
Synthesis of Spiro and Cyclopropane Derivatives : Demonstrated in an oxidative addition reaction of aldehydes, it has applications in synthesizing spiro dihydrofuran and cyclopropane derivatives (Wang & Gao, 2009).
Antimicrobial and Anticancer Research : There is research into its derivatives for potential antimicrobial and breast cancer activity, highlighting its importance in medicinal chemistry (Chinnamanayakar, Ezhilarasi, Prabha, & Kulandhaivel, 2019).
Synthesis of Heterocyclic Compounds : It's used in the synthesis of novel heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals (Dabholkar & Mishra, 2006).
Organometallic Chemistry : Its reaction with organometallic compounds like lithium-diisopropylamide and fluorosilanes leads to the formation of complex compounds and salts, contributing to organometallic chemistry (Dietz, Schwerdtfeger, Klingebiel, & Noltemeyer, 2007).
Synthesis of N-Confused Porphyrin Derivatives : This compound participates in reactions leading to N-confused porphyrin derivatives, important for their applications in photodynamic therapy and as sensors (Li, Liu, Yi, Yi, Yu, & Chmielewski, 2011).
Catalysis : Used as an iodinating agent in organic synthesis, it serves as a catalyst for selective synthesis of α-iodoketones from allylic alcohols (Martinez-Erro, Bermejo Gómez, Vázquez-Romero, Erbing, & Martín‐Matute, 2017).
Safety And Hazards
The safety information for 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione indicates that it has the following hazard statements: H302, H312, H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .
特性
IUPAC Name |
5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-7(12)4-8-9(13)5-11(2,3)6-10(8)14/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZYSTCNHMEEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(=O)CC(CC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363030 | |
| Record name | 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
CAS RN |
13148-87-3 | |
| Record name | 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

